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Compound of Interest

Compound Name: 3-(Bromomethyl)pyridazine

Cat. No.: B1321611 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen

atoms, is a well-established "privileged scaffold" in medicinal chemistry. Its derivatives have

demonstrated a remarkable breadth of biological activities, positioning them as key

components in the development of novel therapeutics. Among the various functionalized

pyridazines, 3-(bromomethyl)pyridazine stands out as a highly versatile and reactive

intermediate, enabling the synthesis of a diverse array of complex molecules with significant

pharmacological potential. This technical guide provides an in-depth exploration of the

applications of 3-(bromomethyl)pyridazine in medicinal chemistry, summarizing key

quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.

The Synthetic Utility of 3-(Bromomethyl)pyridazine
3-(Bromomethyl)pyridazine is a valuable building block due to the reactive bromomethyl

group attached to the pyridazine core. This electrophilic center readily participates in

nucleophilic substitution reactions, allowing for the introduction of a wide range of functional

groups and the construction of more complex molecular architectures.

Synthesis of 3-(Bromomethyl)pyridazine
The most common method for the preparation of 3-(bromomethyl)pyridazine involves the

radical bromination of 3-methylpyridazine. This reaction is typically carried out using N-

bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator, such as
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benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), in a non-polar solvent like carbon

tetrachloride (CCl₄) under reflux conditions.

Experimental Protocol: Synthesis of 3-(Bromomethyl)pyridazine Hydrobromide

Materials: 3-Methylpyridazine, N-Bromosuccinimide (NBS), Benzoyl Peroxide (BPO), Carbon

Tetrachloride (CCl₄), Diethyl ether.

Procedure:

To a solution of 3-methylpyridazine (1.0 eq) in CCl₄, add NBS (1.1 eq) and a catalytic

amount of BPO.

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.

After completion, cool the reaction mixture to room temperature and filter off the

succinimide byproduct.

Concentrate the filtrate under reduced pressure to obtain the crude 3-
(bromomethyl)pyridazine.

The crude product can be purified by column chromatography on silica gel or by

conversion to its hydrobromide salt by treating a solution of the crude product in diethyl

ether with gaseous HBr.

Key Reactions in Medicinal Chemistry
The reactivity of the bromomethyl group allows for the facile introduction of various

functionalities, leading to the synthesis of diverse compound libraries for drug discovery.

N-Alkylation: Reaction with primary or secondary amines leads to the formation of 3-

(aminomethyl)pyridazine derivatives. This is a widely used strategy to introduce basic side

chains, which can improve pharmacokinetic properties or interact with specific biological

targets.

O-Alkylation: Reaction with alcohols or phenols yields 3-(alkoxymethyl)pyridazine or 3-

(aryloxymethyl)pyridazine ethers, respectively.
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S-Alkylation: Reaction with thiols results in the formation of 3-(thiomethyl)pyridazine

derivatives. Thioethers are important functionalities in many bioactive molecules.

C-Alkylation: Reaction with carbanions, such as those derived from malonic esters, allows

for the extension of the carbon chain and the introduction of further functionalities.

Therapeutic Applications of 3-
(Bromomethyl)pyridazine Derivatives
The pyridazine scaffold, and specifically derivatives synthesized from 3-
(bromomethyl)pyridazine, have been incorporated into a wide range of therapeutic agents

targeting various diseases.

Anticancer Agents
Pyridazine derivatives have shown significant promise as anticancer agents by targeting key

signaling pathways involved in tumor growth and proliferation.

One important target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key

regulator of angiogenesis. Inhibition of VEGFR-2 can starve tumors of their blood supply,

thereby inhibiting their growth and metastasis.

Another critical pathway in cancer is the c-Jun N-terminal kinase (JNK) signaling pathway,

which is involved in regulating cell proliferation, apoptosis, and inflammation. Dysregulation of

this pathway is implicated in various cancers.

Signaling Pathway: VEGFR-2 Inhibition
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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